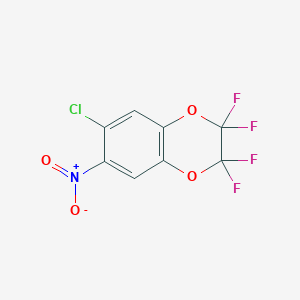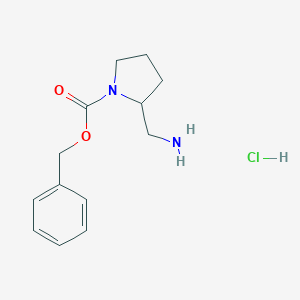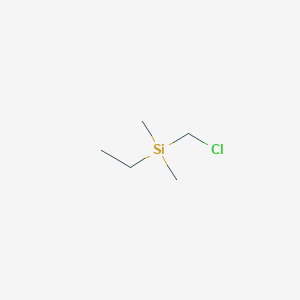
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-fluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H13FO2 It is a fluorinated ester derived from cyclohexane, characterized by the presence of a fluorine atom attached to the cyclohexane ring and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-fluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom. The resulting 1-fluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 1-fluorocyclohexanecarboxylate.
Industrial Production Methods: Industrial production of methyl 1-fluorocyclohexanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to prevent over-fluorination, and the esterification is optimized for high yield and purity.
化学反応の分析
Types of Reactions: Methyl 1-fluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux.
Major Products:
Substitution: Substituted cyclohexanecarboxylates.
Reduction: 1-fluorocyclohexanemethanol.
Hydrolysis: 1-fluorocyclohexanecarboxylic acid.
科学的研究の応用
Methyl 1-fluorocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
作用機序
The mechanism of action of methyl 1-fluorocyclohexanecarboxylate involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
類似化合物との比較
Methyl 1-fluorocyclohexanecarboxylate can be compared with other fluorinated cyclohexane derivatives:
Methyl 1-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. Fluorine provides different electronic properties and reactivity.
Methyl 1-bromocyclohexanecarboxylate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.
Methyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of fluorine, resulting in different hydrogen bonding capabilities and reactivity.
The uniqueness of methyl 1-fluorocyclohexanecarboxylate lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and hydroxylated counterparts.
特性
CAS番号 |
117169-32-1 |
|---|---|
分子式 |
C8H13FO2 |
分子量 |
160.19 g/mol |
IUPAC名 |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChIキー |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
正規SMILES |
COC(=O)C1(CCCCC1)F |
同義語 |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)











